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For Researchers, Scientists, and Drug Development Professionals

Discoidin domain receptor 1 (DDR1) has emerged as a compelling therapeutic target in various
diseases, including cancer, fibrosis, and inflammation. As a receptor tyrosine kinase activated
by collagen, DDR1 plays a pivotal role in cell adhesion, migration, proliferation, and matrix
remodeling. Consequently, the development of potent and selective DDR1 inhibitors is an area
of intense research. This guide provides an objective comparison of two notable DDR1
inhibitors: the selective, research-focused Ddr1-IN-6 and the multi-targeted clinical drug,
ponatinib.

At a Glance: Key Performance Metrics

The following table summarizes the key quantitative data for Ddr1-IN-6 and ponatinib,
highlighting their distinct profiles in terms of potency and selectivity.
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Parameter Ddr1-IN-6 Ponatinib Reference(s)
Binding Mode Type Il (DFG-out) Type Il (DFG-out) [1112]
Pan-BCR-ABL,
VEGFR, FGFR,
Primary Target(s) DDR1 [3]

PDGFR, SRC family,
KIT, RET, DDR1/2

DDR1 Biochemical

9.72nM ~9.0 nM [2][4]
Potency (IC50)
DDR2 Biochemical

Not Reported ~9.4 nM [2]
Potency (IC50)
DDR1 Binding Affinity

Not Reported 1.3 nM [5]
(KD)
Cellular DDR1
Autophosphorylation 9.7 nM (IC50) 2.5 nM (EC50) [41[5]
Inhibition (IC50/EC50)

Highly Selective
Kinase Selectivity (based on close Multi-targeted [11[3]

analog DDR1-IN-1)

Mechanism of Action and Selectivity

Both Ddr1-IN-6 and ponatinib are classified as Type Il kinase inhibitors. They bind to the
inactive "DFG-out" conformation of the DDR1 kinase domain, where the Asp-Phe-Gly (DFG)
motif is flipped. This mode of binding targets an allosteric site in addition to the ATP-binding
pocket, which can confer greater selectivity compared to Type | inhibitors that bind only to the
active "DFG-in" conformation.

Ddrl1-IN-6: As a member of the "DDR1-IN" series of inhibitors, Ddr1-IN-6 is designed for high
selectivity. Its close analog, DDR1-IN-1, demonstrates exceptional selectivity for DDR1 when
profiled against a panel of over 450 kinases.[1] This makes Ddr1-IN-6 an excellent tool for
researchers to probe the specific biological functions of DDR1 with minimal confounding effects
from off-target kinase inhibition.
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Ponatinib: In contrast, ponatinib is a potent, multi-targeted kinase inhibitor.[3] It was initially
developed to overcome resistance in chronic myeloid leukemia (CML) by targeting the T315lI
"gatekeeper" mutation in BCR-ABL.[6] Its broad activity profile includes potent inhibition of
DDR1 and DDR2, but also encompasses a wide range of other kinases crucial to oncogenic
signaling.[2][3] This multi-targeting can be advantageous for treating complex diseases driven
by multiple signaling pathways but makes it less suitable for dissecting the specific role of

DDR1 in a biological system.

Visualizing the DDR1 Signaling Pathway

The diagram below illustrates the collagen-activated DDR1 signaling pathway and the point of
intervention for both Ddr1-IN-6 and ponatinib.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Comparative Guide to DDR1 Inhibition: Ddr1-IN-6 vs.
Ponatinib]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8248219#comparing-ddrl-in-6-and-ponatinib-for-
ddrl-inhibition]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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